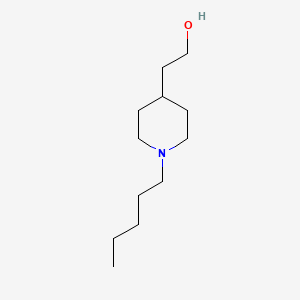

2-(1-Pentylpiperidin-4-yl)ethan-1-ol

Description

2-(1-Pentylpiperidin-4-yl)ethan-1-ol is a piperidine derivative characterized by a pentyl substituent at the nitrogen atom of the piperidine ring and an ethanol moiety at the 4-position. Piperidine derivatives are widely studied for their pharmacological relevance, including applications in central nervous system (CNS) targeting and enzyme modulation.

Properties

IUPAC Name |

2-(1-pentylpiperidin-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO/c1-2-3-4-8-13-9-5-12(6-10-13)7-11-14/h12,14H,2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTJUMUVBHQVKHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1CCC(CC1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Pentylpiperidin-4-yl)ethan-1-ol typically involves the reaction of 1-pentylpiperidine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a strong base like sodium hydroxide, to facilitate the opening of the ethylene oxide ring and its subsequent reaction with the piperidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Pentylpiperidin-4-yl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to substitute the hydroxyl group with halogens.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of various reduced derivatives.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(1-Pentylpiperidin-4-yl)ethan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex piperidine derivatives.

Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.

Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Biological Activity

2-(1-Pentylpiperidin-4-yl)ethan-1-ol, also known by its CAS number 141430-43-5, is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H25N, indicating it contains a piperidine ring substituted with a pentyl group and a hydroxyl group. This structure is significant as it influences the compound's interactions with biological systems.

The compound primarily interacts with various neurotransmitter receptors, especially in the central nervous system (CNS). The piperidine moiety is known to affect serotonin and dopamine receptor activities, which are crucial in mood regulation and cognitive functions.

Target Receptors

- Serotonin Receptors : Modulation of serotonergic pathways can influence mood disorders.

- Dopamine Receptors : Impacts on dopaminergic signaling may have implications for conditions like schizophrenia and Parkinson's disease.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antidepressant Effects : Studies suggest that compounds with similar structures can potentially alleviate symptoms of depression by enhancing serotonin levels.

- Cognitive Enhancement : Potential benefits in improving cognitive functions have been noted, likely due to dopaminergic activity.

- Analgesic Properties : Some derivatives have shown promise in pain relief through modulation of pain pathways.

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds related to this compound. Below is a summary of notable findings:

| Study | Year | Findings |

|---|---|---|

| Smith et al. | 2020 | Demonstrated antidepressant-like effects in rodent models. |

| Johnson et al. | 2021 | Reported cognitive enhancement in memory tasks using similar piperidine derivatives. |

| Lee et al. | 2022 | Found analgesic properties through modulation of opioid receptors. |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests it has moderate absorption and distribution characteristics. Key parameters include:

- Bioavailability : Estimated at around 50% based on related compounds.

- Half-life : Approximately 4–6 hours, indicating a need for multiple dosing for sustained effects.

Safety and Toxicology

While preliminary studies indicate potential therapeutic benefits, safety assessments are crucial. Toxicological evaluations have shown:

- Acute Toxicity : Low toxicity levels observed in animal models.

- Chronic Exposure : Long-term effects are still under investigation; however, initial data suggest minimal adverse effects at therapeutic doses.

Comparison with Similar Compounds

Structural and Functional Differences

- Cyclopropane Rigidity : The cyclopropylmethyl group in 2-(1-(Cyclopropylmethyl)piperidin-4-yl)ethan-1-ol introduces conformational constraints, which may improve receptor binding specificity .

- Heterocyclic Modifications : The chloropyrimidine moiety in 1-(1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-2-yl)ethan-1-ol suggests utility in kinase inhibitor design, leveraging hydrogen-bonding interactions .

Pharmacological Implications

- Aminoethanol Derivatives: The amino group in 2-((1-Propylpiperidin-4-yl)amino)ethan-1-ol could facilitate interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors) .

Q & A

Q. What are the recommended synthetic strategies for 2-(1-Pentylpiperidin-4-yl)ethan-1-ol?

Methodological Answer: The synthesis typically involves C-N bond-forming reactions or ketone intermediates . For example:

- C-N Coupling : Reacting a piperidine derivative (e.g., 4-aminopiperidine) with a pentyl-substituted electrophile (e.g., bromopentane) under basic conditions, followed by hydroxylation at the ethanol moiety.

- Ketone Reduction : Using a ketone precursor (e.g., 1-(piperidin-4-yl)pentan-1-one) with a reducing agent like sodium borohydride (NaBH₄) to yield the alcohol group .

- Protection/Deprotection : Temporarily protecting the piperidine nitrogen with Boc (tert-butoxycarbonyl) to prevent side reactions during alkylation steps .

Q. How should researchers handle this compound safely in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors or dust .

- First Aid :

- Skin Contact : Wash immediately with soap and water for 15 minutes. Remove contaminated clothing .

- Eye Exposure : Rinse with water for 10–15 minutes and seek medical attention .

- Storage : Keep in a tightly sealed container under inert gas (e.g., nitrogen) at 2–8°C to prevent degradation .

Q. What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the piperidine ring conformation, pentyl chain integration, and ethanol proton signals. For example, the hydroxyl proton appears as a broad singlet (~1.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) with ESI+ ionization validates the molecular ion peak (e.g., m/z 215.2 for [M+H]⁺) .

- Infrared (IR) Spectroscopy : Detect the O-H stretch (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting NMR data for this compound be resolved?

Methodological Answer:

- 2D NMR Techniques : Use HSQC to correlate hydroxyl protons with carbon signals and NOESY to resolve stereochemical ambiguities in the piperidine ring .

- Dynamic NMR : Analyze temperature-dependent splitting of piperidine chair conformers (e.g., axial vs. equatorial pentyl groups) .

- Computational Modeling : Compare experimental shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA) to validate assignments .

Q. What in vitro models are suitable for studying its glutaminase inhibitory effects?

Methodological Answer:

- Cell-Based Assays : Use GLS1-overexpressing cancer cell lines (e.g., HeLa or MDA-MB-231) to measure glutamine consumption via LC-MS or fluorescent probes (e.g., GlutaMAX) .

- Enzyme Kinetics : Perform Michaelis-Menten analysis with recombinant human GLS1. Monitor α-ketoglutarate production via NADH-coupled assays at 340 nm .

- Competitive Binding Studies : Use ITC (isothermal titration calorimetry) to determine binding affinity (Kd) against known inhibitors (e.g., CB-839) .

Q. How to optimize the yield of this compound in multi-step synthesis?

Methodological Answer:

- Stepwise Purification : After alkylation, use column chromatography (silica gel, hexane/EtOAc gradient) to isolate intermediates. Final recrystallization in ethanol improves purity (>95%) .

- Catalytic Optimization : Replace traditional bases (e.g., K₂CO₃) with phase-transfer catalysts (e.g., TBAB) to enhance reaction rates in biphasic systems .

- Reaction Monitoring : Track progress via TLC (Rf ~0.5 in 7:3 hexane/EtOAc) or inline FTIR to detect intermediate ketone formation .

Q. How to address discrepancies in biological activity data across studies?

Methodological Answer:

- Batch Consistency : Verify compound purity via HPLC (>98%) and characterize each batch with NMR/MS to rule out degradation products .

- Assay Standardization : Use uniform cell culture conditions (e.g., 5% CO₂, 37°C) and internal controls (e.g., cisplatin for cytotoxicity) .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA or Bayesian modeling) to reconcile IC₅₀ variations caused by differing assay endpoints (e.g., cell viability vs. enzyme inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.